molecular formula C10H11F2NO3S B4960212 4-[(3,4-difluorophenyl)sulfonyl]morpholine

4-[(3,4-difluorophenyl)sulfonyl]morpholine

Cat. No. B4960212
M. Wt: 263.26 g/mol
InChI Key: MQUHIJOZIFGSMT-UHFFFAOYSA-N
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Description

4-[(3,4-difluorophenyl)sulfonyl]morpholine, commonly known as DMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMS is a sulfonamide derivative that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

DMS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases. The inhibition of these enzymes can lead to a reduction in the activity of several pathways involved in disease development. DMS has also been shown to act as a prodrug, with the sulfonamide group being cleaved in vivo to produce the active compound.
Biochemical and Physiological Effects:
DMS has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction in the activity of disease pathways, and modulation of cellular signaling pathways. DMS has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

DMS has several advantages for use in lab experiments, including its high purity and stability. DMS is also readily available and relatively inexpensive. However, DMS has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving DMS. One area of research could be the development of DMS derivatives with improved solubility and reduced toxicity. Another area of research could be the development of DMS-based therapies for the treatment of cancer and other diseases. Additionally, further research could be conducted to elucidate the mechanisms of action of DMS and its derivatives.

Synthesis Methods

DMS can be synthesized via a two-step reaction involving the reaction of morpholine with 3,4-difluorobenzene sulfonyl chloride in the presence of a base, followed by the addition of an acid to produce DMS. The synthesis of DMS has been optimized to produce a high yield and purity of the compound.

Scientific Research Applications

DMS has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. DMS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. DMS has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and have been implicated in the development of cancer and other diseases.

properties

IUPAC Name

4-(3,4-difluorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUHIJOZIFGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorobenzenesulfonyl)morpholine

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